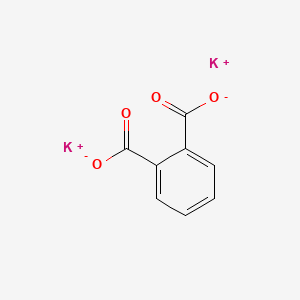

Dipotassium;phthalic acid

Description

Historical Trajectories of Phthalate (B1215562) Chemistry Research

The history of phthalate chemistry is intrinsically linked to the development of plastics. In the 1930s, the first phthalate ester, di(2-ethylhexyl) phthalate (DEHP), was introduced as a plasticizer for polyvinyl chloride (PVC), a newly developed hard plastic. nih.gov This innovation made PVC more flexible and expanded its applications significantly. ias.ac.in For much of the 20th century, the toxicological evaluation of high-production-volume industrial chemicals like phthalates involved high-dose studies on adult animals to assess general toxicity. nih.gov

A notable shift in research focus occurred in the 1970s with the observation that phthalates could migrate from plastics into the environment. nih.gov While initial high-dose toxicity studies suggested low chronic toxicity for phthalates, emerging research began to indicate more subtle developmental toxicities in animal models. nih.gov The discovery of the estrogenic properties of bisphenol A (BPA) in the 1990s brought increased attention to both BPA and phthalates within the new field of endocrine disruption. nih.gov Research in the early 1990s started to report adverse effects of continuous phthalate exposure, particularly on the reproductive system. ias.ac.in This led to a greater focus on the potential health impacts of these compounds, especially after in-utero exposure in animal studies. ias.ac.in

Current Academic Significance of Dipotassium (B57713) Phthalate

In contemporary chemical research, dipotassium phthalate holds significance primarily as a laboratory chemical. It is utilized in the synthesis of other compounds and as a standard in various analytical techniques. merckmillipore.com One of its key applications is in the preparation of buffer solutions, where it helps maintain a stable pH. cymitquimica.comwisdomlib.org

Dipotassium phthalate is also a member of the broader family of phthalates, which are subject to ongoing research due to their widespread presence in the environment and potential as endocrine-disrupting chemicals. eeer.orgnih.gov While much of this research focuses on phthalate esters used as plasticizers, the fundamental properties and reactions of phthalate salts like dipotassium phthalate are also of interest to understand the environmental fate and behavior of this class of compounds. eeer.orgdiva-portal.org

Furthermore, research into the synthesis and characterization of novel materials incorporates phthalate compounds. For instance, studies have explored the growth and properties of mixed crystals containing potassium hydrogen phthalate, a related compound, for applications in optoelectronics. rsc.orgresearchgate.net The synthesis of phthalate compounds using various catalysts is also an active area of investigation. google.com

Research Paradigms and Objectives for Dipotassium Phthalate Studies

Current research involving dipotassium phthalate and related compounds is multifaceted, with several key objectives:

Analytical Standards and Methods: A primary objective is the use and refinement of potassium phthalate salts as analytical standards. For example, potassium hydrogen phthalate is a well-established primary standard for acid-base titrations and for calibrating pH meters. spectrumchemical.commerckmillipore.com Research continues on developing and evaluating methods to determine the purity of these standards, as impurities like free phthalic acid can affect their accuracy. psu.edu

Synthesis and Material Science: Researchers are exploring new methods for synthesizing phthalate compounds, including dipotassium phthalate, often with the goal of creating materials with specific properties. google.comprepchem.com This includes the growth of complex crystals incorporating phthalates for potential use in optical and electronic applications. rsc.orgosti.gov

Environmental and Health Research: A significant paradigm in phthalate research is the investigation of their environmental prevalence and potential health effects. diva-portal.orgepfl.ch Although much of this work centers on phthalate esters used as plasticizers, studies on the degradation and transformation of phthalates in the environment are relevant to all forms of these compounds. eeer.orgnih.gov Understanding the complete lifecycle of phthalates, from industrial use to environmental fate, is a major research goal. frontiersin.org

Data Tables

Table 1: Chemical Identifiers for Dipotassium Phthalate

| Identifier | Value |

| CAS Number | 4409-98-7 sigmaaldrich.com |

| Molecular Formula | C₈H₄K₂O₄ cymitquimica.com |

| Molecular Weight | 242.31 g/mol sigmaaldrich.com |

| InChI Key | DFOLZSTWYAQVDC-UHFFFAOYSA-N cymitquimica.com |

| SMILES | [K+].[K+].[O-]C(=O)c1ccccc1C(=O)[O-] sigmaaldrich.com |

Structure

3D Structure of Parent

Properties

CAS No. |

4409-98-7 |

|---|---|

Molecular Formula |

C8H6K2O4+2 |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

dipotassium;phthalic acid |

InChI |

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |

InChI Key |

GOMCKELMLXHYHH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |

Other CAS No. |

4409-98-7 |

Related CAS |

88-99-3 (Parent) |

Synonyms |

disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Process Engineering for Dipotassium Phthalate

Established Synthetic Pathways and Mechanistic Elucidation

The primary industrial method for producing dipotassium (B57713) phthalate (B1215562) involves the neutralization of phthalic acid with a potassium source. prepchem.com This can also be achieved by reacting phthalic anhydride (B1165640) with potassium carbonate or potassium hydroxide (B78521). Another established route is the complete neutralization of potassium hydrogen phthalate with potassium hydroxide or potassium carbonate. sciencemadness.org

A typical laboratory-scale synthesis involves reacting phthalic acid with an aqueous solution of potassium hydroxide. For instance, 100g of phthalic acid can be reacted with 141g of a 48% aqueous solution of potassium hydroxide in 1230g of water. This mixture is stirred for 2 hours at 30°C to yield an aqueous solution of dipotassium phthalate. prepchem.com

Reaction Mechanism Analysis in Dipotassium Phthalate Synthesis

The fundamental reaction for dipotassium phthalate synthesis is an acid-base neutralization. Phthalic acid (a dicarboxylic acid) reacts with two equivalents of a potassium base, such as potassium hydroxide, to form the dipotassium salt and water.

In an alternative pathway starting from phthalic anhydride, the anhydride ring is first opened by hydrolysis to form phthalic acid, which then undergoes neutralization. In the presence of a strong base like potassium hydroxide, this hydrolysis and subsequent neutralization occur readily.

The synthesis can also be viewed through the lens of phase-transfer catalysis, particularly when preparing derivatives of dipotassium phthalate. In the synthesis of dibenzyl phthalate, for example, solid dipotassium phthalate reacts with benzyl (B1604629) bromide in the presence of a phase-transfer catalyst like a quaternary ammonium (B1175870) salt. acs.org The catalyst facilitates the transfer of the phthalate anion from the solid phase to the organic phase where it can react with the alkylating agent. acs.org A proposed mechanism involves the formation of a catalytic intermediate, tetra-n-butylammonium phthalate, which is synthesized from the reaction of dipotassium phthalate with tetra-n-butylammonium bromide. acs.org

Role of Catalysis in Phthalate Salt Production

While the direct synthesis of dipotassium phthalate from phthalic acid and a potassium base is a straightforward neutralization that does not typically require a catalyst, catalysis is crucial in the broader context of producing phthalates and their precursors.

For the synthesis of phthalate esters from phthalic anhydride and alcohols, various catalysts are employed. Historically, strong acids like concentrated sulfuric acid have been used due to their high catalytic activity at relatively low temperatures (140-160°C). google.comgoogle.com However, issues with corrosion and complex post-treatment have led to the exploration of alternatives. google.comniscpr.res.in Other catalysts include p-toluene sulfonic acid, methane (B114726) sulfonic acid, hydrochloric acid, and phosphoric acid. niscpr.res.in

Solid acid catalysts are a significant area of research to replace liquid acids, offering advantages like easier separation and reusability. niscpr.res.in Examples of solid acid catalysts investigated for phthalate ester synthesis include:

Metal(IV) tungstates (e.g., SnW, TiW, ZrW) which act as Brønsted acid catalysts. niscpr.res.in

Zeolites, such as HY and ZSM-5, have shown to be efficient catalysts for producing phthalates. mdpi.com

Heteropolyacids have also been used as efficient and recyclable acid catalysts for synthesizing alkyl benzoates, a related class of compounds. researchgate.net

In some specialized syntheses, metal carbonates of cadmium, lead, and zinc have been noted as effective catalysts in the Henkel process for producing terephthalic acid from phthalic anhydride, a process that can involve potassium phthalate intermediates. jst.go.jp

Innovations in Green Synthesis and Sustainable Production of Dipotassium Phthalate

Efforts towards greener and more sustainable chemical production have influenced the synthesis of phthalates, including dipotassium phthalate. The focus is on using less hazardous reagents, developing environmentally friendly catalytic systems, and improving atom economy.

Environmentally Benign Synthetic Routes

The development of environmentally benign synthetic routes for phthalates primarily centers on replacing hazardous catalysts and solvents. The move from corrosive liquid acid catalysts like sulfuric acid to reusable solid acid catalysts is a key trend in the synthesis of phthalate esters, a process closely related to phthalate salts. niscpr.res.in

Ionic liquids have emerged as green catalytic systems. For instance, Brønsted acidic ionic liquids have been successfully used as catalysts in esterification reactions to produce phthalate esters, offering high yields and the potential for catalyst recycling. researchgate.netroyalsocietypublishing.org These ionic liquids are often easy to prepare and can lead to lower production costs. royalsocietypublishing.orgroyalsocietypublishing.org

Furthermore, research into the biosynthesis of phthalates by organisms like algae opens up possibilities for biotechnological production routes in the future, which would be inherently more sustainable. mdpi.com

Optimization for Yield and Purity in Dipotassium Phthalate Manufacturing

Optimizing the manufacturing process for high yield and purity is critical. In the synthesis of potassium hydrogen phthalate, a precursor to dipotassium phthalate, a patented method describes a process designed to produce uniform crystals and high purity. google.com This involves reacting technical-grade phthalic anhydride and potassium hydroxide, followed by a purification step using hydrated baryta to remove sulfate (B86663) impurities. google.com The crystallization process is carefully controlled, with stirred crystallization tanks producing more uniform crystals than static methods.

For related phthalate ester syntheses, optimization studies using methodologies like response surface methodology have been conducted to determine the ideal reaction conditions. For example, in the synthesis of methyl laurate catalyzed by an ionic liquid, parameters such as catalyst dosage, methanol/lauric acid molar ratio, reaction time, and temperature were optimized to achieve a conversion rate of 98.58%. royalsocietypublishing.orgroyalsocietypublishing.org Similar optimization strategies can be applied to the synthesis of dipotassium phthalate and its derivatives to maximize yield and purity.

The table below presents data from a study on the synthesis of dioctyl phthalate using different solid acid catalysts, illustrating the impact of catalyst choice on yield. niscpr.res.in

| Catalyst | Amount of Catalyst (g) | Yield of Dioctyl Phthalate (%) |

| SnW | 1.0 | 92 |

| SnW | 1.5 | 96 |

| TiW | 1.0 | 85 |

| TiW | 1.5 | 86 |

| ZrW | 1.0 | 88 |

| ZrW | 1.5 | 89 |

This table illustrates how catalyst type and amount can be optimized to improve product yield in phthalate synthesis.

Scalability Considerations for Industrial Synthesis of Dipotassium Phthalate

The industrial production of dipotassium phthalate is based on well-established chemical processes that are readily scalable. The primary synthesis route, the neutralization of phthalic acid or its anhydride with a potassium source, is a common and scalable industrial reaction.

Key considerations for scaling up the production of dipotassium phthalate include:

Raw Material Sourcing: Ensuring a stable and cost-effective supply of raw materials like phthalic anhydride and potassium hydroxide is crucial for large-scale production.

Reaction Vessel Design: Reactors must be designed to handle the reaction conditions, including potential corrosiveness of reactants, and to allow for efficient mixing and heat transfer.

Process Control: Implementing robust process control systems to monitor and regulate parameters such as temperature, pH, and reactant addition rates is essential for consistent product quality and safety.

Product Isolation and Purification: Efficient methods for crystallization, filtration, and drying are necessary to obtain a product of the desired purity and physical form. Industrial-scale production of potassium hydrogen phthalate, for example, has shown yields of over 98% with high purity.

Waste Management: Developing strategies for the treatment and disposal of any byproducts or waste streams in an environmentally responsible manner is a critical aspect of sustainable industrial production.

The following table summarizes key metrics from an industrial-scale batch process for producing potassium hydrogen phthalate, a closely related compound, demonstrating the efficiency and scalability of modern synthesis protocols.

| Batch Size (kg) | Yield (%) | Purity (%) | Energy Use (kWh/kg) |

| 100 | 98.7 | 99.97 | 0.45 |

| 500 | 99.1 | 99.99 | 0.38 |

This table showcases the scalability and efficiency of modern phthalate salt synthesis, with high yields and purities achievable at larger production scales.

Comprehensive Spectroscopic and Structural Characterization of Dipotassium Phthalate

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for obtaining a unique molecular fingerprint of a compound. These methods probe the vibrational modes of molecules, which are determined by bond strengths, molecular geometry, and atomic masses. For dipotassium (B57713) phthalate (B1215562), the spectra are dominated by vibrations of the phthalate dianion.

The vibrational spectrum of the phthalate dianion has been subject to detailed analysis. The deprotonation of both carboxylic acid groups leads to a molecule with C₂ᵥ symmetry in solution. This high symmetry influences the selection rules for IR and Raman activity. Key vibrational bands are associated with the carboxylate groups (COO⁻) and the ortho-substituted benzene (B151609) ring.

In aqueous solutions, the infrared spectrum of the phthalate ion shows characteristic absorption bands. researchgate.net The most prominent of these are the asymmetric and symmetric stretching vibrations of the carboxylate groups. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region between 1600 cm⁻¹ and 700 cm⁻¹ contains numerous bands corresponding to ring stretching, C-H in-plane and out-of-plane bending, and carboxylate deformation modes. researchgate.netrsc.org

Analysis of metal-phthalate complexes and related compounds provides further insight into the expected vibrational modes. rsc.org For instance, C-H bending and ring breathing modes are observed in the FTIR spectrum at approximately 895.8, 973.8, 1003.5, and 1046 cm⁻¹. researchgate.netrsc.org Vibrations characteristic of the ortho-disubstituted benzene ring are found near 1146.7 and 1271.4 cm⁻¹ in FTIR spectra. rsc.org The Raman spectrum is complementary, with notable peaks for COO⁻ bending modes and benzene ring stretching. rsc.org

A detailed assignment of the principal vibrational bands for the phthalate anion, which forms the core of dipotassium phthalate, is presented below.

Interactive Table: Vibrational Band Assignments for the Phthalate Anion

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference |

|---|---|---|---|

| ~3068 | Aromatic C-H Stretch | FTIR | rsc.org |

| ~1578 - 1550 | Asymmetric COO⁻ Stretch | FTIR | researchgate.netrsc.org |

| ~1494 | Aromatic C-C Ring Stretch | FTIR | rsc.org |

| ~1400 - 1385 | Symmetric COO⁻ Stretch | FTIR | researchgate.netrsc.org |

| ~1271 | Ortho-disubstituted Benzene Vibration | FTIR | rsc.org |

| ~1147 | C-H In-plane Bend | FTIR | rsc.org |

| ~896 | C-H Out-of-plane Bend | FTIR | researchgate.net |

| ~833 | C-H Out-of-plane Bend | FTIR | rsc.org |

| ~734 | C-H Out-of-plane Bend / Ring Puckering | FTIR | rsc.org |

Note: The exact positions of peaks for solid dipotassium phthalate may vary due to crystal lattice effects.

Vibrational spectroscopy can reveal information about the conformation of the carboxylate groups relative to the benzene ring. In the solid state, the conformation is fixed by intermolecular forces within the crystal lattice, including ionic bonds with the potassium cations. This can lead to a reduction in the effective symmetry of the phthalate anion compared to its C₂ᵥ symmetry in solution. Such changes in symmetry would manifest as shifts in vibrational frequencies, the splitting of degenerate bands, and the appearance of bands that are forbidden in the higher symmetry group. Comparing the solid-state spectrum with the solution spectrum can thus illuminate the conformational constraints imposed by the crystal packing.

Detailed Band Assignment and Vibrational Mode Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the detailed molecular structure of organic compounds in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

For dipotassium phthalate, the phthalate dianion possesses a C₂ axis of symmetry and a mirror plane, which simplifies its NMR spectra considerably compared to its monosubstituted or esterified derivatives.

¹H NMR Spectrum: The four protons on the aromatic ring are chemically non-equivalent but form a symmetric AA'BB' spin system. Protons H-3 and H-6 are chemically equivalent, as are protons H-4 and H-5. This results in two complex multiplets in the aromatic region of the spectrum, typically between 7.0 and 8.3 ppm. bipm.org The exact chemical shifts and coupling patterns depend on the solvent and concentration. bipm.org

¹³C NMR Spectrum: Due to the molecule's symmetry, the eight carbon atoms of the phthalate dianion are expected to produce only four distinct signals in the ¹³C NMR spectrum.

C-1/C-2: A single signal for the two equivalent carbons bonded to the carboxylate groups.

C-3/C-6: A single signal for the two equivalent aromatic carbons adjacent to the C-1/C-2 positions.

C-4/C-5: A single signal for the two equivalent central aromatic carbons.

COO⁻: A single signal for the two equivalent carboxylate carbons, typically appearing furthest downfield (~170-175 ppm).

Interactive Table: Predicted NMR Data for Dipotassium Phthalate in D₂O

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.5 - 7.8 | Multiplet | H-4, H-5 |

| ¹H | ~7.5 - 7.8 | Multiplet | H-3, H-6 |

| ¹³C | ~170 - 175 | Singlet | C=O (carboxylate) |

| ¹³C | ~135 - 140 | Singlet | C-1, C-2 |

| ¹³C | ~130 - 133 | Singlet | C-4, C-5 |

Note: These are predicted values based on the phthalate structure and data from related compounds like potassium hydrogen phthalate. Actual values may vary based on experimental conditions.

While one-dimensional NMR provides fundamental structural information, multidimensional NMR techniques can offer unambiguous confirmation of assignments and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to confirm the connectivity of the aromatic protons. It would show cross-peaks between adjacent protons in the AA'BB' system, helping to delineate the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For dipotassium phthalate, an HSQC spectrum would show a correlation between the ¹H multiplet for H-3/H-6 and the ¹³C signal for C-3/C-6, and a similar correlation for the H-4/H-5 and C-4/C-5 pairs. This provides definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It could be used to confirm the assignment of the quaternary carbons (C-1/C-2 and the carboxylate carbons) by observing their correlations to the aromatic protons.

The application of these multidimensional techniques provides a robust and complete picture of the molecular structure of dipotassium phthalate in solution.

High-Resolution Proton and Carbon-13 NMR Investigations

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise bond lengths, bond angles, and details of the crystal packing.

While not the target compound, the data for KHP provides valuable insight into how potassium cations interact with the phthalate framework. It is expected that in the crystal structure of dipotassium phthalate, both carboxylate groups would be deprotonated and involved in coordinating potassium ions, likely forming a dense, ionically bonded three-dimensional lattice. The structure of the analogous disodium (B8443419) phthalate is known to be centrosymmetric. smolecule.com

Interactive Table: Crystallographic Data for Potassium Hydrogen Phthalate (KHP)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₅KO₄ | unigoa.ac.in |

| Crystal System | Orthorhombic | unigoa.ac.indtic.mil |

| Space Group | Pca2₁ | unigoa.ac.indtic.mil |

| a (Å) | 9.605 | unigoa.ac.in |

| b (Å) | 13.331 | unigoa.ac.in |

| c (Å) | 6.473 | unigoa.ac.in |

| α, β, γ (°) | 90, 90, 90 | unigoa.ac.in |

| Volume (ų) | 828.9 | unigoa.ac.in |

Note: This data is for Potassium Hydrogen Phthalate and is provided for context. It is NOT the crystallographic data for Dipotassium Phthalate.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Dipotassium phthalate | C₈H₄K₂O₄ |

| Phthalic acid | C₈H₆O₄ |

| Potassium hydrogen phthalate (KHP) | C₈H₅KO₄ |

| Disodium phthalate | C₈H₄Na₂O₄ |

| Zirconium(IV)-Phthalate complex | Not specified |

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid. While detailed SCXRD studies on dipotassium phthalate are less common in literature than for its acidic counterpart, potassium hydrogen phthalate (KHP), the principles of its structural determination follow established crystallographic practices.

Analysis of the closely related and extensively studied potassium hydrogen phthalate (KHP) provides significant insight into the structural role of the phthalate anion in coordination with potassium ions. In KHP, the hydrogen phthalate anion acts as a versatile ligand. niscpr.res.inresearchgate.net It exhibits a μ4-heptadentate binding mode, meaning it coordinates to multiple potassium centers, which organizes the K+ ions into a layered structure, resulting in a two-dimensional (2D) coordination polymer. niscpr.res.inresearchgate.net This structure is composed of parallel chains of face-sharing {KO7} polyhedra. niscpr.res.in The formation of such coordination polymers is a key feature of phthalate-based salts and is fundamental to their crystal architecture. researchgate.net For dipotassium phthalate, where both carboxylic acid groups are deprotonated, the phthalate dianion would similarly engage in coordination with potassium ions, likely forming a distinct but equally complex polymeric network.

Studies on various metal-doped KHP crystals confirm the orthorhombic crystal system for KHP, typically with the space group Pca21. asianpubs.orgscirp.orgijert.org

Table 1: Illustrative Crystallographic Data for L-Histidine Doped Potassium Hydrogen Phthalate (KHP)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | ijert.org |

| a (Å) | 9.7125 | ijert.org |

| b (Å) | 13.3929 | ijert.org |

| c (Å) | 6.5266 | ijert.org |

| Volume (ų) | 848.97 | ijert.org |

Powder X-ray Diffraction for Polymorphism and Phase Transitions

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying crystalline phases, assessing sample purity, and studying polymorphism—the ability of a substance to exist in multiple crystal structures. rigaku.commdpi.com Each polymorphic form possesses a unique PXRD pattern, which serves as a "fingerprint" for its identification. americanpharmaceuticalreview.com

In the context of dipotassium phthalate, PXRD is crucial for monitoring its formation and potential phase transitions. A significant phase transition involving this compound is the thermal decomposition of potassium hydrogen phthalate (KHP). Derivatographic measurements indicate that the decomposition of KHP commences at approximately 190–200°C, with the initial step being the formation of dipotassium phthalate through the removal of phthalic anhydride (B1165640) and water. researchgate.net This transformation can be monitored using simultaneous thermal analysis (like DSC) and PXRD, which would show the disappearance of KHP diffraction peaks and the emergence of new peaks corresponding to the dipotassium phthalate phase. rigaku.com

Furthermore, PXRD is essential for quality control during the synthesis of dipotassium phthalate to ensure the correct crystalline phase has been produced and to identify any residual starting materials or undesired polymorphic impurities. mdpi.comamericanpharmaceuticalreview.com

Principles of Crystal Engineering Applied to Dipotassium Phthalate

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The phthalate anion is a highly versatile building block in crystal engineering due to its rigid structure and the coordinating ability of its two carboxylate groups. researchgate.net

The principles of crystal engineering as applied to dipotassium phthalate are well illustrated by the structure of potassium hydrogen phthalate (KHP). niscpr.res.inresearchgate.net In KHP, the specific coordination of the hydrogen phthalate ligand with the potassium ion dictates the entire supramolecular assembly. researchgate.net The μ4-heptadentate binding mode creates robust 2D polymeric layers, demonstrating how the geometry of the anion and the coordination preference of the cation direct the formation of a specific crystal lattice. niscpr.res.in The interactions between these layers are primarily weaker van der Waals forces. researchgate.net

For dipotassium phthalate, the phthalate dianion offers two negatively charged carboxylate groups for coordination. This allows it to act as a powerful linker, bridging multiple potassium centers to form stable, extended networks such as one-, two-, or three-dimensional coordination polymers. The final structure is influenced by factors such as solvent, temperature, and the presence of other coordinating species (like water molecules), which can be incorporated into the crystal lattice. nih.gov By controlling these factors, it is possible to engineer different crystalline forms of dipotassium phthalate with potentially varied physical properties.

Mass Spectrometry (MS) for Purity Assessment and Degradation Product Identification

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound, assessing its purity by detecting trace impurities, and identifying unknown degradation products. mdpi.com For dipotassium phthalate, soft ionization techniques like electrospray ionization (ESI) would be employed to transfer the phthalate dianion or its adducts into the gas phase for analysis. mdpi.comecut.edu.cn

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation of degradation products. mdpi.com In this technique, a specific precursor ion is selected and fragmented, and the resulting product ions provide structural clues. Studies on the fragmentation of phthalate metabolites have identified characteristic pathways that are applicable to the degradation products of dipotassium phthalate. nih.gov For instance, upon collision-induced dissociation, many phthalate-related compounds yield specific, structurally significant fragment ions. nih.gov

Table 2: Characteristic Fragment Ions for the Identification of Phthalate-Related Compounds via ESI-MS/MS

| Precursor Ion Type | Characteristic Fragment Ion (m/z) | Proposed Structure | Significance |

|---|---|---|---|

| Phthalate Metabolites | 147.0088 | Deprotonated o-phthalic anhydride ion | Indicates the core phthalate structure. nih.gov |

| Phthalate Metabolites | 121.0295 | Deprotonated benzoate (B1203000) ion | Represents a key fragmentation product. nih.gov |

The presence of these fragment ions in the MS/MS spectrum of an unknown impurity or degradation product would strongly suggest it is a phthalate derivative. By analyzing the mass difference between the precursor and product ions, the chemical nature of the modification (e.g., hydroxylation, side-chain cleavage) can be deduced, enabling the comprehensive characterization of degradation pathways. acs.org

Application of Hyphenated Analytical Techniques

Hyphenated analytical techniques, which couple a separation method with a detection method, offer enhanced sensitivity and specificity for analyzing complex mixtures. actascientific.comsemanticscholar.org For the analysis of dipotassium phthalate and related substances, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.comsciex.comresearchgate.net

LC-MS/MS combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry. actascientific.com This is essential for quantifying dipotassium phthalate in a complex matrix or for detecting and identifying low-level impurities and degradation products. explorationpub.com Different LC conditions, such as the type of column (e.g., C18) and mobile phase composition, can be optimized to achieve the desired separation. mdpi.comsciex.com

The mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. sciex.comrsc.org In MRM, a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This highly selective process minimizes matrix interference and allows for very low detection limits. sciex.com

Table 3: Overview of Hyphenated Techniques for Phthalate Analysis

| Technique | Principle | Application for Dipotassium Phthalate |

|---|---|---|

| LC-MS/MS | HPLC separation followed by MS/MS detection (e.g., using ESI source and MRM scan mode). mdpi.comsciex.com | Quantitative analysis, purity testing, identification of impurities and non-volatile degradation products. researchgate.netnih.gov |

| GC-MS | Gas chromatography separation followed by mass spectrometry detection. Often requires derivatization for non-volatile compounds. actascientific.com | Analysis of volatile degradation products or impurities. |

| LC-PDA | HPLC separation with Photodiode Array detection, which provides UV-Vis spectra of the eluting compounds. actascientific.com | Purity assessment and quantification of UV-active compounds. Less selective than MS. |

| IC-ICP-MS | Ion chromatography coupled with inductively coupled plasma mass spectrometry. semanticscholar.orgnih.gov | Accurate quantification of the potassium counter-ion, which is important for purity assessment and stoichiometry confirmation. researchgate.netmdpi.com |

The application of these advanced, hyphenated methods is crucial for ensuring the quality and purity of dipotassium phthalate and for studying its stability and degradation under various conditions. mdpi.com

Theoretical and Computational Investigations of Dipotassium Phthalate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, which include methodologies such as Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for exploring the molecular interactions and electronic characteristics of supramolecular systems. researchgate.net These computational approaches are founded on the principles of quantum mechanics, providing a detailed framework for understanding the electronic structure and inherent properties of molecules. researchgate.netrsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced coupled-cluster (CC) calculations, along with various DFT functionals (e.g., B3LYP, PBE1PBE), are employed to model chemical systems with increasing accuracy. nih.govmdpi.commdpi.com

For a molecule like dipotassium (B57713) phthalate (B1215562), these calculations typically begin with a geometry optimization to find the lowest energy conformation of the phthalate dianion. researchoutreach.org DFT methods, particularly with hybrid functionals like B3LYP and a split-valence basis set such as 6-311++G(d,p), have proven effective for studying related phthalate and carboxylate systems, offering a balance between computational cost and accuracy. researchgate.netscirp.orgscirp.org

The electronic structure of dipotassium phthalate is central to its chemical behavior, particularly its function as an n-type dopant in materials science applications like organic light-emitting diodes (OLEDs). aip.org When dipotassium phthalate (referred to as PAK2 in some studies) is incorporated into a host material such as 4,7-diphenyl-1,10-phenanthroline (B7770734) (BPhen), it donates electrons, thereby raising the Fermi level of the host. aip.orgaip.org

Quantum chemical calculations using the GAUSSIAN software package have been employed to understand this interaction. aip.org Theoretical modeling indicates that doping BPhen with dipotassium phthalate raises its Fermi level to just 0.5 eV below the Lowest Unoccupied Molecular Orbital (LUMO) of the BPhen, significantly enhancing electron injection from an aluminum cathode. rsc.orgscience.gov This demonstrates that the Highest Occupied Molecular Orbital (HOMO) of dipotassium phthalate is located at a sufficiently high energy level to enable efficient electron donation.

Analysis of the frontier molecular orbitals (HOMO and LUMO) for the phthalate dianion provides further insight. DFT calculations on related phthalate molecules reveal that the HOMO is typically localized on the aromatic benzene (B151609) ring, while the LUMO is distributed across the ring and the two carboxylate groups. imist.ma The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. researchgate.netirjweb.com A smaller gap generally indicates higher reactivity. scirp.orgresearchgate.net Natural Bond Orbital (NBO) analysis on similar disodium (B8443419) terephthalate (B1205515) structures indicates that a major stabilizing interaction occurs between the lone pair electrons of the carboxylate oxygen atoms and the antibonding orbitals of the adjacent carbon atoms. scirp.orgscirp.org

Table 1: Representative Calculated Electronic Properties of the Phthalate Dianion (Note: These values are representative examples based on DFT calculations of similar aromatic dicarboxylate molecules and may not be the exact values for dipotassium phthalate.)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) | Description |

| HOMO Energy | -6.20 eV | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate an electron. |

| LUMO Energy | -1.45 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | 4.75 eV | An indicator of chemical reactivity and stability. researchgate.netresearchgate.net |

| Dipole Moment | ~2.5 D | A measure of the molecule's overall polarity. mdpi.com |

| Proton Affinity (PA) | ~909 kJ mol⁻¹ | The negative of the enthalpy change for the gas-phase protonation reaction. coventry.ac.uk |

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchoutreach.org By computing these spectra for a proposed structure, scientists can validate experimental findings and assign specific spectral features to corresponding molecular motions or chemical environments. researchgate.net

The process typically involves first optimizing the molecular geometry at a chosen level of theory, such as DFT with the B3LYP functional. researchgate.net Subsequently, vibrational frequencies are calculated, which correspond to the peaks in IR and Raman spectra. researchgate.net Because theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections, the computed values are frequently scaled by an empirical factor to improve agreement with experimental data. researchgate.net For NMR spectra, the Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate chemical shifts, which are then compared with experimental values. researchoutreach.org

While specific validated spectra for dipotassium phthalate are not widely published, studies on analogous compounds like diisopropylammonium hydrogen phthalate and other phthalate esters demonstrate the reliability of this approach. researchgate.netresearchgate.net For the phthalate anion, key vibrational modes would include the symmetric and asymmetric stretching of the carboxylate (COO⁻) groups, C-C stretching within the aromatic ring, and C-H bending modes.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for the Phthalate Anion (Note: Experimental values are typical for aromatic carboxylates. Calculated values are hypothetical examples based on typical DFT results.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |

| Aromatic C-H Stretch | 3050 - 3100 | 3075 |

| Asymmetric COO⁻ Stretch | ~1570 | 1575 |

| Symmetric COO⁻ Stretch | ~1410 | 1415 |

| Aromatic C=C Ring Stretch | 1580 - 1610 | 1600 |

| Aromatic C=C Ring Stretch | 1450 - 1490 | 1470 |

| In-plane C-H Bend | 1000 - 1300 | 1150 |

| Out-of-plane C-H Bend | 700 - 900 | 760 |

Quantum chemical methods can predict key thermochemical properties, providing crucial information on the energetic stability of a compound. rsc.org Properties such as the heat of formation (ΔHf), entropy (S), and Gibbs free energy of formation (ΔGf) can be determined from the calculated total electronic energy, vibrational frequencies, and rotational constants. researchgate.net

Table 3: Representative Calculated Thermochemical Data for Dipotassium Phthalate (Note: These values are illustrative, based on typical results for similar organic salts calculated via DFT.)

| Property | Representative Calculated Value | Unit |

| Standard Enthalpy of Formation (ΔHf°) | -1050 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -890 | kJ/mol |

| Standard Entropy (S°) | 350 | J/(mol·K) |

Prediction and Validation of Spectroscopic Parameters

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, solvent effects, and intermolecular interactions in condensed phases. mdpi.comprinceton.edu These simulations rely on force fields, such as CHARMM or COMPASS, which define the potential energy of the system as a function of atomic positions. mdpi.commdpi.com

The phthalate dianion possesses conformational flexibility, primarily due to the rotation of the two carboxylate groups relative to the plane of the benzene ring. dntb.gov.ua MD simulations can explore the potential energy surface associated with this rotation in the presence of a solvent, revealing the preferred conformations and the energy barriers between them.

When modeling dipotassium phthalate in an aqueous solution, the simulation would explicitly include water molecules and potassium ions. This allows for a detailed investigation of solvent interactions. Key analyses include:

Hydration Shell Structure: The organization of water molecules around the hydrophilic carboxylate groups and the potassium counter-ions can be characterized. Radial Distribution Functions (RDFs) are calculated to determine the probable distances between atoms of the solute and atoms of the solvent, revealing the structure of the hydration shells.

Solvent Reorganization: The simulation can track the dynamics of water molecules entering and leaving the hydration shell, providing insight into the timescale of solvent reorganization around the ions.

Ion Pairing: The interaction between the phthalate dianion and the potassium cations can be studied to determine the extent of contact ion pairs versus solvent-separated ion pairs in solution.

Studies on the interaction of phthalate esters with water and lipid membranes show that these molecules can spontaneously enter and interact with different phases, with their insertion depth and orientation depending on factors like side-chain length. mdpi.com A similar approach for dipotassium phthalate would elucidate its behavior at interfaces and in solution.

In condensed phases, such as a crystal or an amorphous solid, intermolecular interactions dictate the material's structure and properties. MD simulations are a powerful tool for probing these forces.

In the solid state , dipotassium phthalate's properties are governed by strong ionic interactions between the phthalate dianions and the potassium cations (K⁺), as well as other non-covalent forces. Analysis of the crystal structure of a related salt, bis(N,N′,N″-triisopropylguanidinium) phthalate, reveals an extensive network of hydrogen bonds between the cations and the carboxylate groups of the phthalate anion, which organizes the molecules into a two-dimensional layered structure. researchgate.net For dipotassium phthalate, the dominant interactions would be the electrostatic attraction between the K⁺ ions and the negatively charged oxygen atoms of the carboxylate groups.

In more complex systems, such as when dipotassium phthalate is used as a dopant in an OLED, MD simulations can model the interactions between the dopant and the host matrix. rsc.orgscience.gov These simulations can clarify how the dopant molecules are distributed within the host and how they interact to facilitate charge transfer. aip.org

MD simulations have also been used to study the adsorption of phthalates onto surfaces. A study of phthalate ester adsorption on clay surfaces found that the affinity for the surface results from a combination of van der Waals forces and a significant, favorable entropic contribution. princeton.edu The molecules were observed to adopt a predominantly flat orientation on the surface. princeton.edu

Table 4: Summary of Key Intermolecular Interactions Involving the Phthalate Anion in Condensed Phases

| Interaction Type | Interacting Species | System Example | Significance |

| Ion-Ion | Phthalate (COO⁻) ↔ K⁺ | Crystalline Dipotassium Phthalate | Primary interaction governing the crystal lattice structure and stability. |

| Hydrogen Bonding | Phthalate (COO⁻) ↔ Donor (e.g., -NH, -OH) | Phthalate salts with organic cations researchgate.net | Directs crystal packing and creates specific supramolecular architectures. researchgate.net |

| van der Waals | Phthalate (aromatic ring) ↔ Surface/Host | Phthalates on clay surfaces; princeton.edu Phthalates in polymers mdpi.com | Contributes to adsorption energy and compatibility in mixtures. princeton.edu |

| Charge Transfer | Dipotassium Phthalate ↔ Host Molecule (BPhen) | n-doped OLED transport layer rsc.orgscience.gov | Facilitates electron transfer, modifying the electronic properties of the host material. aip.org |

Conformational Dynamics and Solvent Interaction Modeling

Computational Elucidation of Reaction Mechanisms Involving Dipotassium Phthalate

Theoretical calculations and computational modeling serve as powerful tools for elucidating the complex reaction pathways of chemical compounds. In the context of dipotassium phthalate, computational studies have been instrumental in understanding its degradation mechanisms, particularly under conditions relevant to industrial applications.

One significant area of investigation has been the thermal stability and decomposition of dipotassium phthalate in aqueous solutions, a subject of importance for its use in formulations such as high-temperature lubricants. A study focusing on a model forging lubricant composed of dipotassium o-phthalate and sodium silicate (B1173343) in water investigated its degradation across a range of temperatures and concentrations. acs.org Kinetic analysis of the oxidation of the organic component revealed that the decomposition follows a first-order reaction. acs.org The activation energy for this process was determined to be approximately 58.2 kJ/mol. acs.org

To explain these experimental observations, a free-radical reaction mechanism was proposed and found to be consistent with theoretical calculations. acs.org This mechanism suggests that under thermal stress, the phthalate molecule undergoes a series of steps initiated by radical species, leading to its eventual breakdown. The consistency between the kinetic analysis and the proposed free-radical mechanism highlights the synergy of experimental and computational approaches in verifying reaction pathways. acs.org

Further computational work, often employing Density Functional Theory (DFT), has been applied to understand the hydrolysis of various esters where phthalate derivatives play a role, for instance, as buffers or standards in kinetic measurements. cu.edu.egekb.eg While not directly focused on dipotassium phthalate's own reaction mechanism, these studies demonstrate the capability of computational methods to model molecular interactions, transition states, and energy barriers in reactions involving the phthalate structure. cu.edu.eg For example, DFT calculations have been used to optimize the structures of reactants, transition states, and products in the base hydrolysis of amino acid esters, providing detailed insight into the catalytic cycle and the role of coordinating metal ions. cu.edu.egekb.eg Such computational methodologies are directly applicable to further unraveling the specific reaction pathways of dipotassium phthalate under various chemical environments.

Investigations into the photodegradation of phthalate esters, driven by photosensitizers like humic substances, also provide mechanistic insights relevant to dipotassium phthalate's environmental fate. acs.org These studies use techniques like compound-specific isotope analysis alongside experiments with artificial photosensitizers to distinguish between different reaction mechanisms, such as those involving hydroxyl radicals or triplet-state sensitizers. acs.org The degradation kinetics in these systems were found to follow first-order models, with reaction rates dependent on the alkyl chain length of the phthalate ester. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Structural Correlates

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methodologies used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. For the broader class of phthalates, QSPR/QSAR has been extensively applied to correlate structural features with various endpoints, providing valuable data for environmental assessment and material design without the need for extensive experimental testing. researchgate.netmdpi.com

These models establish mathematical relationships between calculated molecular descriptors (which quantify aspects of a molecule's structure) and an observed property. A wide range of properties for phthalate esters have been modeled, including partitioning behavior, toxicity, and material performance.

Physicochemical Properties and Environmental Partitioning A key application of QSPR is the prediction of physicochemical properties that govern the environmental transport and fate of phthalates. researchgate.net One approach, known as the 'three solubility' method, has been used to correlate the solubilities of 22 different phthalate esters in air, water, and octanol (B41247) with their Le Bas molar volume. researchgate.net From these correlations, crucial partition coefficients such as the octanol-water (KOW), octanol-air (KOA), and air-water (KAW) coefficients can be derived. researchgate.net These coefficients are essential for modeling how phthalates distribute between different environmental compartments. Studies have demonstrated that properties like hydrophobicity significantly influence the distribution and elimination of phthalates. hbm4eu.eu

Predicting Performance as Plasticizers QSPR models have been developed to predict the efficiency of phthalates as plasticizers for polymers like polyvinyl chloride (PVC). In one study, quantum chemical calculations using molecular mechanics (MM+) and semiempirical (AM1) methods were performed for ten phthalate plasticizers to derive structural descriptors. uobasrah.edu.iq These descriptors were then used in a multiple linear regression (MLR) analysis to build a model for predicting the low-temperature flex point (Tf), an indicator of plasticizer performance. The resulting models showed a strong correlation between the predicted and experimental Tf values.

The best-performing model included eight descriptors, achieving a high correlation coefficient (R² = 0.9490). This indicates that the selected descriptors play a significant role in determining the plasticization properties.

Table 1: QSPR Model for Low-Temperature Flex Point (Tf) of Phthalate Plasticizers

| Model Equation No. | Key Descriptors Included | Correlation Coefficient (R²) | F-statistic | Standard Error (S) | Source |

|---|---|---|---|---|---|

| 1 | N.E, T.E, LOG.P, SURFACE APPRO, SURFACE GRID, Ref, D.M | 0.7602 | 1.3586 | 3.8764 | |

| 2 | N.E, T.E, POL, LOG.P, SURFACE APPRO, SURFACE GRID, VOL | 0.8135 | 1.8694 | 3.4186 | |

| 4 | N.E, T.E, POL, LOG.P, SURFACE APPRO, SURFACE GRID, Ref, D.M | 0.9490 | 4.6548 | 2.1888 |

Toxicity and Biological Activity Modeling Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to explore the toxic effects of various phthalate esters. mdpi.com These models relate the 3D properties of molecules (e.g., steric and electrostatic fields) to their biological activity. In one study, 3D-QSAR models were developed to predict the toxicity (expressed as LD50) of phthalate esters. mdpi.com The analysis revealed that the electrostatic field had a significant contribution to the models, and that introducing large, hydrophobic groups on the side chains could significantly affect the toxic effects on cells. mdpi.com Such models provide a valuable tool for predicting the toxicity of new or untested phthalate analogues, aiding in the design of safer alternatives. mdpi.com

Table 2: Contribution of Different Fields in 3D-QSAR Models for Phthalate Ester Toxicity

| Model | Electrostatic Field Contribution (%) | Source |

|---|---|---|

| CoMFA | 41.6 | mdpi.com |

| CoMSIA1 | 26.6 | mdpi.com |

| CoMSIA2 | 28.4 | mdpi.com |

These QSPR and QSAR studies, while often focused on phthalate esters rather than the dipotassium salt specifically, establish a strong foundation for understanding how the core phthalate structure influences key properties. The principles and descriptors identified in these models are applicable to dipotassium phthalate and provide a framework for predicting its behavior and activity.

Chemical Reactivity, Transformation Pathways, and Kinetic Analysis of Dipotassium Phthalate

Hydrolytic Stability and Degradation Kinetics in Aqueous Systems

Dipotassium (B57713) phthalate (B1215562), the dipotassium salt of phthalic acid, exists in aqueous solutions as potassium cations (K⁺) and phthalate dianions (C₈H₄O₄²⁻). Its reactivity in aqueous systems is largely governed by the behavior of the phthalate ion, particularly its susceptibility to hydrolysis.

pH-Dependent Hydrolysis and Reaction Rate Constants

The hydrolysis of phthalate esters is significantly influenced by pH. epa.govresearchgate.net Generally, the rate of hydrolysis is slow at a neutral pH but increases under both acidic (pH < 5) and basic (pH > 7) conditions. epa.govresearchgate.net While specific kinetic data for the hydrolysis of the dipotassium phthalate dianion itself is not extensively detailed in the provided search results, the behavior of phthalate esters provides a strong indication of the pH-dependent reactivity of the carboxylate groups.

Under alkaline conditions, the hydrolysis of phthalate esters is base-catalyzed and is significantly faster than acid-catalyzed hydrolysis. researchgate.net For instance, studies on various phthalate esters have shown that alkaline hydrolysis rate constants can be several orders of magnitude higher than those under acidic conditions. researchgate.net The hydrolysis of phthalate diesters proceeds in two steps: first to the monoester and then to phthalic acid. researchgate.netnih.gov

Table 1: pH-Dependent Hydrolysis of Phthalate Esters

This table is interactive. Click on the headers to sort the data.

| Phthalate Ester | Condition | Observation | Reference |

| General Phthalate Esters | pH < 5 and pH > 7 | Hydrolysis occurs, with the rate increasing as pH moves further from neutral. | epa.gov |

| General Phthalate Esters | Neutral pH | Negligible rates of hydrolysis. | researchgate.net |

| General Phthalate Esters | Alkaline Conditions | Hydrolysis is substantially increased. | researchgate.net |

| General Phthalate Esters | Acidic Conditions | Hydrolysis occurs, but is estimated to be four orders of magnitude slower than alkaline hydrolysis. | researchgate.net |

Mechanistic Pathways of Carboxylate Ester Hydrolysis

The hydrolysis of a carboxylate ester, such as a phthalate ester, can proceed through several mechanisms depending on the pH of the system. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate, which then collapses to form a carboxylate anion and an alcohol. This is generally the most significant pathway for phthalate ester degradation in alkaline environments. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, this leads to the formation of a carboxylic acid and an alcohol. researchgate.net

Neutral Hydrolysis: At neutral pH, the reaction with water is extremely slow for most esters. researchgate.net

For dipotassium phthalate, where the carboxyl groups are already ionized, the primary reaction of interest in the context of hydrolysis would be the reverse reaction—esterification—if an alcohol were present under appropriate conditions. However, in terms of degradation, the focus remains on the stability of the phthalate structure itself under varying pH conditions.

Oxidation and Reduction Reactions of Dipotassium Phthalate

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are effective methods for degrading recalcitrant organic compounds like phthalates in water. researchgate.netnih.govnih.gov These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules. nih.gov Common AOPs include UV/H₂O₂, ozonation (O₃), and O₃/H₂O₂. researchgate.netmdpi.com

Studies on various phthalate esters, such as diethyl phthalate (DEP) and di-2-ethylhexyl phthalate (DEHP), have demonstrated the efficacy of AOPs. For example, the degradation of DEP was significantly enhanced using O₃/H₂O₂ compared to ozonation alone. mdpi.com The combination of UV and ozone (UV/O₃) has also been shown to be more effective than either treatment individually for DEHP removal. mui.ac.ir The degradation of phthalate esters in these systems typically follows pseudo-first-order kinetics. researchgate.netmui.ac.ir

Potassium hydrogen phthalate (KHP), a related compound, is often used as a model organic pollutant to evaluate the efficiency of AOPs in generating hydroxyl radicals. This suggests that the phthalate moiety is susceptible to degradation by these strong oxidizing agents. The degradation process involves the destruction of the aromatic ring and the formation of smaller organic acids and eventually carbon dioxide and water. nih.gov

Table 2: Degradation of Phthalate Esters by Advanced Oxidation Processes

This table is interactive. You can filter the data by entering a search term.

| Phthalate Ester | AOP Method | Removal Efficiency | Kinetic Model | Reference |

| Diethyl Phthalate (DEP) | O₃/H₂O₂ | 99.9% | - | mdpi.com |

| Di-2-ethylhexyl phthalate (DEHP) | UV/O₃ | 80% | First-order | mui.ac.ir |

| Dimethyl Phthalate (DMP) | UV/H₂O₂ | ~60% (direct photolysis) | - | researchgate.net |

| Diethyl Phthalate (DEP) | O₃/Al₂O₃ | ~100% | Pseudo-first-order | researchgate.net |

Reductive Transformation Mechanisms

Information on the specific reductive transformation of dipotassium phthalate is limited in the provided search results. However, general principles of organic chemistry suggest that the carboxylate groups could be reduced to alcohols under strong reducing conditions, although this is a less common environmental fate compared to oxidation and hydrolysis. The reduction of phthalic acid with sodium amalgam in the presence of water has been shown to yield a 1,3-cyclohexadiene (B119728) derivative, indicating that the aromatic ring can also be a site for reduction. wikipedia.org

Photochemical Reactivity and Environmental Photolysis Studies

The photochemical reactivity of phthalates in the environment can occur through two main pathways: direct photolysis and indirect photolysis. mdpi.com

Direct Photolysis: This involves the direct absorption of UV radiation by the phthalate molecule, leading to its degradation. mdpi.com However, for many phthalate esters, direct photolysis in water is a slow process. researchgate.net

Indirect Photolysis: This process is often more significant for the environmental degradation of phthalates. It occurs when other substances in the water, such as humic acids, absorb UV radiation and form reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which then react with and degrade the phthalates. mdpi.comacs.orgnih.gov

Studies have shown that the photodegradation of phthalate esters in the atmosphere, primarily through reactions with hydroxyl radicals, can be a dominant degradation pathway with half-lives of about a day for many phthalates. researchgate.net In aqueous environments, the presence of photosensitizers like humic substances can significantly accelerate the degradation of phthalates. acs.orgnih.gov The degradation kinetics in such systems often follow first-order models. acs.orgnih.gov

Table 3: Photochemical Degradation of Phthalate Esters

This table is interactive. Use the search bar to find specific information.

| Phthalate Ester | Photodegradation Pathway | Key Reactive Species | Observation | Reference |

| General Phthalate Esters | Indirect Photolysis | •OH, ¹O₂ | Degradation initiated by photosensitizers like humic acids. | mdpi.comacs.orgnih.gov |

| Dibutyl Phthalate (DBP) | Indirect Photolysis (UV/Humic Acid) | ³HS, •OH | Degradation follows first-order kinetics. | acs.orgnih.gov |

| Diethyl Phthalate (DEP) | Indirect Photolysis (UV/Humic Acid) | ³HS, •OH | Degradation follows first-order kinetics. | acs.orgnih.gov |

| General Phthalate Esters | Atmospheric Photodegradation | •OH | Predicted half-lives of ~1 day. | researchgate.net |

Thermal Decomposition Profiles and Product Identification

Detailed and comprehensive studies exclusively focused on the thermal decomposition profile of pure dipotassium phthalate are not extensively documented in publicly available literature. However, its formation and stability are key aspects of the thermal decomposition of its acidic salt precursor, potassium hydrogen phthalate (KHP).

Drying and decomposition studies of potassium hydrogen phthalate indicate that the formation of dipotassium phthalate is the initial step in its thermal degradation. psu.edu This process, which also yields phthalic anhydride (B1165640) and water, has been observed to begin at temperatures ranging from approximately 145°C to 200°C. psu.eduresearchgate.net This suggests that dipotassium phthalate is a thermally stable intermediate formed during the breakdown of KHP. The weight loss associated with the conversion of KHP to dipotassium phthalate occurs between 280°C and 300°C. researchgate.net

While specific temperature ranges for the decomposition of isolated dipotassium phthalate are not well-defined, safety data for the related compound, potassium hydrogen phthalate, suggest that its ultimate decomposition at high temperatures yields products such as carbon monoxide, carbon dioxide, and oxides of potassium. orgchemboulder.comwestliberty.edu It is chemically plausible that the high-temperature decomposition of dipotassium phthalate would result in similar products. In the event of a fire, combustion of dipotassium phthalate is expected to produce toxic vapors, including carbon oxides. btps.ca

Table 1: Formation of Dipotassium Phthalate from Thermal Decomposition of Potassium Hydrogen Phthalate

| Precursor Compound | Initial Decomposition Temperature | Primary Products | Reference |

|---|---|---|---|

| Potassium Hydrogen Phthalate (KHP) | ~145°C - 200°C | Dipotassium phthalate, Phthalic anhydride, Water | psu.eduresearchgate.net |

Solid-State Reactivity and Phase Transformation Studies

Solid-state dipotassium phthalate has been shown to undergo esterification with benzyl (B1604629) bromide in a solid-liquid phase-transfer catalysis (S-L PTC) system to produce dibenzyl phthalate. acs.orgacs.org This reaction demonstrates the ability of the solid salt to react with a liquid-phase reactant when facilitated by a catalyst.

Kinetic studies have investigated this reaction using various quaternary onium salts, such as tetra-n-butylammonium bromide (TBAB), as catalysts in organic solvents like chlorobenzene (B131634). acs.orgacs.org The reaction proceeds effectively under mild conditions without the necessity of adding water. acs.org Research indicates that the catalyst solvates and reacts with the solid dipotassium phthalate, enabling the phthalate anion to enter the organic phase and react with benzyl bromide. acs.org The yield of dibenzyl phthalate is influenced by several factors, including reaction temperature, the amount of catalyst used, and the agitation speed of the mixture. acs.org

Despite its role as a reactant, the solubility of dipotassium phthalate in organic solvents like chlorobenzene is very low. acs.org This has led to discussions on the precise mechanism of S-L PTC, debating whether it involves the dissolution of a small amount of the solid (a homogeneous solubilization mechanism) or if the reaction occurs at the surface of the solid crystals (a heterogeneous mechanism). acs.orgacs.org The significant rate enhancement observed in the presence of the catalyst, even with low solubility, underscores the effectiveness of S-L PTC for this solid-state reaction. acs.org

Table 2: Kinetic Analysis of Solid-State Esterification of Dipotassium Phthalate

| Reactants | Catalyst | Solvent | Product | Key Findings | References |

|---|---|---|---|---|---|

| Solid Dipotassium Phthalate, Benzyl Bromide | Tetra-n-butylammonium bromide (TBAB) | Chlorobenzene | Dibenzyl Phthalate | Reaction occurs in a solid-liquid system; kinetics are dependent on temperature, catalyst concentration, and agitation; reaction proceeds without added water. | acs.orgacs.orgacs.org |

Coordination Chemistry and Metal Complexation of Phthalate Ligands

Formation of Metal-Phthalate Complexes with Transition Metal Ions

Transition metal ions readily react with phthalate (B1215562) ligands to form coordination complexes with varying geometries and nuclearities. The formation of these complexes is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, solvent, temperature), and the presence of other ancillary ligands.

Stoichiometry and Binding Modes of the Phthalate Ligand

The stoichiometry of metal-phthalate complexes can vary significantly. For instance, complexes with metal-to-ligand ratios of 1:1, 1:2, and even 2:1 have been reported. asianpubs.org The coordination of the phthalate ligand to the metal center can occur through several distinct modes, a consequence of the two carboxylate groups. These binding modes include:

Monodentate: Only one of the two carboxylate oxygen atoms from one carboxylate group coordinates to the metal center. This is observed in some bis(phthalato) complexes. researchgate.netresearchgate.net

Bidentate:

Chelating: Both oxygen atoms of a single carboxylate group bind to the same metal ion, forming a four-membered ring.

Bridging: The two carboxylate groups bridge two different metal centers. This can occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dinuclear or polynuclear complexes and coordination polymers.

Tridentate and Tetradentate: In some cases, both carboxylate groups can be involved in binding to one or more metal centers, leading to higher denticity.

µ4-Heptadentate: A complex binding mode where the phthalate ligand coordinates to four different metal ions has been observed, leading to the formation of a two-dimensional coordination polymer. niscpr.res.in

The presence of other ligands in the coordination sphere can also influence the binding mode of the phthalate. For example, in the presence of bis(4-pyridylformyl)piperazine, the phthalate ligand's binding mode, along with the coordination environment of the metal, influences the topology of the resulting coordination polymers. researchgate.net

Table 1: Examples of Stoichiometry and Geometry in Transition Metal-Phthalate Complexes

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Geometry | Reference |

| Co(II), Ni(II), Fe(II), Zn(II), Mn(II) | Monomethyl phthalate | 1:1 or 1:2 | Trigonal bipyramidal, Square planar | asianpubs.org |

| Cu(II) | Monomethyl phthalate | 1:1 or 1:2 | Square planar | asianpubs.org |

| Ni(II), Co(II), Cu(II) | Phthalate | 1:2 | - | researchgate.net |

| Mn, Fe, Co, Ni, Zn | Phthalate and Hydrazine | 1:2 | Octahedral | tandfonline.com |

Spectroscopic Characterization of Coordination Compounds

Several spectroscopic techniques are crucial for elucidating the structure and bonding in metal-phthalate complexes:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the carboxylate groups. The difference in the asymmetric (ν_asym) and symmetric (ν_sym) stretching frequencies of the COO- group (Δν = ν_asym - ν_sym) can provide insights into the coordination mode. A larger Δν value compared to the ionic salt suggests a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) coordination. tandfonline.com The disappearance of the O-H band from the free carboxylic acid and shifts in the C=O and C-O stretching frequencies upon complexation confirm the coordination of the carboxylate groups. asianpubs.org

UV-Visible Spectroscopy: The electronic spectra of transition metal-phthalate complexes provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination geometry. For example, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, or square planar geometries. uobaghdad.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to probe the ligand environment. The absence of the carboxylic acid proton signal in the 1H NMR spectrum confirms deprotonation and coordination. asianpubs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy provides detailed information about the coordination environment of the metal ion. nih.govacs.org

Synthesis and Structural Chemistry of Metal-Organic Frameworks (MOFs) Containing Phthalate Moieties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of phthalate as a linker in MOF synthesis has led to the development of novel materials with interesting structural features and potential applications.

Design Principles for Phthalate-Based MOF Architectures

The design of phthalate-based MOFs is guided by the principles of reticular chemistry, which involves the deliberate assembly of molecular building blocks into predetermined network structures. numberanalytics.com Key factors influencing the final architecture include:

The choice of metal ion or cluster: Different metal ions have different coordination preferences (coordination number and geometry), which dictates the connectivity of the framework.

The geometry of the phthalate linker: The ortho-disposition of the carboxylate groups in the phthalate ligand leads to more complex and often less predictable structures compared to its linear isomers, terephthalate (B1205515) and isophthalate.

Reaction conditions: Solvent, temperature, and the presence of modulators or templates can influence the crystallization process and the resulting framework topology. nih.gov For example, the use of monocarboxylic acids as modulators can tune the porous structure of zirconium-based MOFs. nih.gov

The inherent flexibility and varied coordination modes of the phthalate ligand can lead to the formation of MOFs with diverse topologies, from one-dimensional chains to complex three-dimensional networks. researchgate.netresearchgate.net

Applications of MOFs in Chemical Separations and Catalysis

The porous nature and tunable properties of MOFs make them promising materials for various applications. numberanalytics.com Phthalate-containing MOFs have been investigated for:

Chemical Separations: The well-defined pore sizes and chemical functionalities of MOFs allow for the selective adsorption and separation of gases and liquids. frontiersin.orgrjptonline.org For example, some MOFs have shown potential for the capture of phthalates from the environment. researchgate.net

Catalysis: MOFs can act as heterogeneous catalysts due to their high surface area and the presence of catalytically active sites, such as open metal sites or functionalized organic linkers. numberanalytics.comrsc.org They can be used as catalysts themselves or as supports for catalytically active species. numberanalytics.com The catalytic activity can be enhanced by creating defects in the MOF structure. rsc.org

Table 2: Applications of Phthalate-Based and Other MOFs

| MOF Type | Application | Key Feature | Reference |

| ZIF-8 | Phthalic acid adsorption | Good chemical and thermal stability | frontiersin.org |

| UiO-66-F4 | Dibutyl phthalate removal | Tunable porous structure | nih.gov |

| MOF-5 based MIP | Dibutyl phthalate determination | High selectivity and sensitivity | researchgate.nettandfonline.com |

| General MOFs | Gas storage and separation | High porosity and surface area | frontiersin.orgrjptonline.org |

| General MOFs | Heterogeneous catalysis | Tunable pore size and active sites | numberanalytics.comrsc.org |

Dipotassium (B57713) Phthalate as a Precursor in Inorganic and Organometallic Synthesis

Dipotassium phthalate is a convenient starting material in inorganic and organometallic synthesis due to its solubility in water and its ability to act as a source of the phthalate dianion. americanelements.com It is often used in the synthesis of metal-phthalate complexes and coordination polymers. For example, it can be prepared by neutralizing phthalic acid with potassium hydroxide (B78521). sciencemadness.org

While potassium hydrogen phthalate (KHP), a related compound, is widely used as a primary standard in titrations and as a precursor for synthesizing hydrogen phthalate or phthalate-containing coordination compounds, dipotassium phthalate offers the advantage of providing the fully deprotonated phthalate ligand directly. niscpr.res.inwikipedia.org The use of specific precursors is a critical aspect of inorganic synthesis, and data-driven approaches are being developed to recommend appropriate precursors for target materials. arxiv.orgnih.gov In organometallic chemistry, related phthalate derivatives like ethyl phthalate have been used in purification steps for solvents.

Applications in Specialized Chemical and Analytical Methodologies

Role in Advanced Calibration and Standardization in Analytical Chemistry

Extensive searches for the use of dipotassium (B57713) phthalate (B1215562) in advanced calibration and standardization in analytical chemistry did not yield specific results. The primary standard commonly used for these purposes is potassium hydrogen phthalate (KHP) due to its high purity, stability, and well-defined acidic nature.

Method Development for Quantitative Analysis

There is no direct evidence in the provided search results to suggest that dipotassium phthalate is used as a primary standard in the development of quantitative analysis methods. This role is predominantly filled by potassium hydrogen phthalate (KHP), which is used to standardize base solutions in titration experiments.

Utilization in Buffer Systems for Controlled pH Environments

While phthalate salts are known to be used in buffer solutions, the search results consistently point to potassium hydrogen phthalate (KHP) as the key component for creating buffer solutions with a stable pH, typically around 4.0. The European Pharmacopoeia mentions the use of dipotassium hydrogen phosphate (B84403) in some buffer solutions, but this is a different chemical compound. No specific formulations or significant use of dipotassium phthalate in buffer systems for controlled pH environments were found in the provided search results.

Contribution to Polymer Chemistry and Material Science as a Monomer or Additive

The search results did not provide evidence of dipotassium phthalate being used as a monomer for polymerization or as a direct additive to impart specific properties to polymers. Phthalate esters, a different class of compounds, are widely used as plasticizers in polymers like PVC to increase flexibility. One study noted that potassium hydrogen phthalate (KHP) has been used as a substrate for the growth of polymers and as a dopant in polymer blend films to study their properties, but this does not describe a role for dipotassium phthalate.

Function as a Reagent or Intermediate in Complex Organic Synthesis

Dipotassium phthalate serves as a valuable reagent and intermediate in specific organic synthesis reactions. Its utility is primarily demonstrated in reactions where the phthalate dianion is required as a nucleophile.